molecular formula C14H12N4O B3062308 2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate CAS No. 220955-03-3

2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate

Cat. No.: B3062308
CAS No.: 220955-03-3
M. Wt: 252.27 g/mol
InChI Key: URJKRCBBKTXOHS-UHFFFAOYSA-N
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Description

CRA_1144 is a small molecule compound with the chemical formula C₁₄H₁₂N₄O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRA_1144 typically involves the reaction of 2-hydroxyphenylbenzimidazole with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The specific synthetic route may vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of CRA_1144 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to obtain the final product. The industrial production process is designed to be cost-effective and scalable to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

CRA_1144 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of CRA_1144 include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from the reactions of CRA_1144 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: CRA_1144 has been investigated for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: CRA_1144 is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of CRA_1144 involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with enzymes such as trypsin-1 and serine protease hepsin, which are involved in various biological processes. These interactions can modulate the activity of these enzymes and affect downstream signaling pathways .

Comparison with Similar Compounds

CRA_1144 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other phenylbenzimidazoles, which share the same core structure but differ in their substituents and functional groups.

List of Similar Compounds

  • 2-Phenylbenzimidazole
  • 1-Hydroxy-2-unsubstituted benzenoids
  • 1-Hydroxy-4-unsubstituted benzenoids
  • Phenylimidazoles

CRA_1144 stands out due to its unique combination of properties, making it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

220955-03-3

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C14H12N4O/c15-13(16)8-5-6-10-11(7-8)18-14(17-10)9-3-1-2-4-12(9)19/h1-7,19H,(H3,15,16)(H,17,18)

InChI Key

URJKRCBBKTXOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=N)N)O

Origin of Product

United States

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